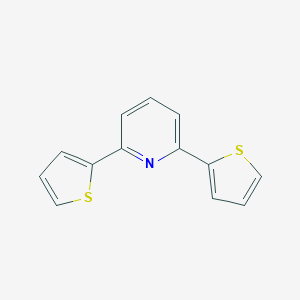![molecular formula C14H11BrN2S B186810 2-[(4-bromophenyl)methylsulfanyl]-1H-benzimidazole CAS No. 296273-25-1](/img/structure/B186810.png)
2-[(4-bromophenyl)methylsulfanyl]-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-bromophenyl)methylsulfanyl]-1H-benzimidazole is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a benzimidazole derivative with a bromophenylmethylsulfanyl substituent, which makes it a promising candidate for the development of new drugs.
Mechanism of Action
The exact mechanism of action of 2-[(4-bromophenyl)methylsulfanyl]-1H-benzimidazole is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects by modulating various signaling pathways and enzymes involved in inflammation, oxidative stress, and cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound can exert various biochemical and physiological effects in cells and tissues. These effects include the inhibition of pro-inflammatory cytokines, the reduction of oxidative stress, and the induction of cell cycle arrest and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[(4-bromophenyl)methylsulfanyl]-1H-benzimidazole in lab experiments is its relatively simple synthesis method. Additionally, this compound has been shown to exhibit potent anti-inflammatory and anti-cancer properties, making it a promising candidate for further research. However, one limitation of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on 2-[(4-bromophenyl)methylsulfanyl]-1H-benzimidazole. One potential avenue is the development of new drugs based on this compound for the treatment of various diseases such as cancer and neurodegenerative disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential interactions with other drugs. Finally, more research is needed to investigate the safety and toxicity of this compound in animal models and humans.
Synthesis Methods
The synthesis of 2-[(4-bromophenyl)methylsulfanyl]-1H-benzimidazole involves the reaction of 4-bromobenzyl chloride with 2-mercaptobenzimidazole in the presence of a base such as potassium carbonate. This reaction results in the formation of the desired compound, which can be purified using various techniques such as recrystallization or column chromatography.
Scientific Research Applications
2-[(4-bromophenyl)methylsulfanyl]-1H-benzimidazole has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-oxidant, and anti-cancer properties in various in vitro and in vivo models. Additionally, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
296273-25-1 |
|---|---|
Molecular Formula |
C14H11BrN2S |
Molecular Weight |
319.22 g/mol |
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-1H-benzimidazole |
InChI |
InChI=1S/C14H11BrN2S/c15-11-7-5-10(6-8-11)9-18-14-16-12-3-1-2-4-13(12)17-14/h1-8H,9H2,(H,16,17) |
InChI Key |
SSZXTFFESFXOKA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(Ethylamino)methyl]phenol](/img/structure/B186731.png)










